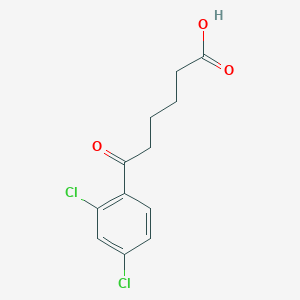

6-(2,4-Dichlorophenyl)-6-oxohexanoic acid

説明

特性

IUPAC Name |

6-(2,4-dichlorophenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c13-8-5-6-9(10(14)7-8)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQCJIWPKSJLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645413 | |

| Record name | 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-22-5 | |

| Record name | 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry of 6 2,4 Dichlorophenyl 6 Oxohexanoic Acid and Analogs

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 6-(2,4-dichlorophenyl)-6-oxohexanoic acid, two primary disconnections are logical.

The most apparent disconnection is at the C-C bond between the carbonyl group and the dichlorophenyl ring. This bond is strategically formed via a Friedel-Crafts acylation reaction. This disconnection leads to two precursor synthons: an electrophilic acylium ion derived from a six-carbon chain with a carboxylic acid (or a protected form) and the nucleophilic 1,3-dichlorobenzene (B1664543). The synthetic equivalents for these synthons would be adipic acid monochloride (or adipic anhydride) and 1,3-dichlorobenzene, respectively.

An alternative disconnection can be envisioned further down the aliphatic chain, which could be constructed through various carbon-carbon bond-forming reactions. However, the Friedel-Crafts approach is generally more direct for this class of compounds.

Established Synthetic Methodologies for Related Compounds

The synthesis of aryl-keto-acids like this compound can be achieved through several established methods, primarily revolving around the formation of the aryl ketone moiety.

Friedel-Crafts Acylation Approaches for Aryl-Keto-Acids

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. nih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov

For the synthesis of this compound, this would involve the reaction of 1,3-dichlorobenzene with a derivative of adipic acid, such as adipoyl chloride or adipic anhydride. The presence of two chlorine atoms on the benzene (B151609) ring deactivates it towards electrophilic substitution, making harsh reaction conditions potentially necessary. The directing effects of the chloro groups would favor acylation at the position para to one chlorine and ortho to the other.

Table 1: Key Parameters in Friedel-Crafts Acylation for Aryl-Keto-Acid Synthesis

| Parameter | Description | Typical Conditions |

| Aryl Substrate | The aromatic ring to be acylated. | Electron-rich arenes are more reactive. |

| Acylating Agent | Provides the acyl group. | Acyl chlorides or anhydrides. |

| Lewis Acid Catalyst | Activates the acylating agent. | AlCl₃, FeCl₃, BF₃. Stoichiometric amounts are often required. |

| Solvent | The reaction medium. | Non-polar solvents like CS₂, nitrobenzene, or dichloroethane. |

| Temperature | Reaction temperature. | Varies from 0°C to reflux, depending on substrate reactivity. |

Multi-Step Condensation and Oxidation Strategies

A multi-step approach offers an alternative route, particularly for structurally similar compounds like 6-aryl-4-oxohexanoic acids. This strategy involves the condensation of an aromatic aldehyde with levulinic acid. researchgate.net For the target molecule, this would hypothetically involve 2,4-dichlorobenzaldehyde (B42875). The initial condensation, often catalyzed by a base like piperidine, would yield a 6-(2,4-dichlorophenyl)-4-oxohex-5-enoic acid intermediate. researchgate.net Subsequent catalytic hydrogenation of the carbon-carbon double bond would then produce the saturated keto-acid. researchgate.net

Another strategy involves the oxidation of a suitable precursor. For instance, a long-chain alkyl-substituted dichlorobenzene could be oxidized to introduce the keto and carboxylic acid functionalities, though achieving selective oxidation at the desired positions can be challenging.

Functional Group Transformations (e.g., Ester Oxidation)

Functional group transformations provide another avenue for the synthesis of aryl keto acids. One such method is the oxidation of a corresponding hydroxy ester or an alkyl ester. For example, a precursor molecule containing a secondary alcohol at the 6-position of the hexanoic acid ester chain could be oxidized to the corresponding ketone using standard oxidizing agents like chromic acid or Swern oxidation.

Alternatively, methods for the direct oxidation of an alkyl chain are being developed, though these often lack the regioselectivity required for complex molecules. The oxidation of aryl methyl ketones to aryl α-keto esters using reagents like selenium dioxide is a known transformation, which could be adapted for longer chain analogs. researchgate.net

Development of Advanced Synthetic Protocols

Modern organic synthesis focuses on developing more efficient, selective, and environmentally benign methods. This includes the use of catalytic systems and optimizing reaction conditions.

Catalytic Strategies and Reaction Optimization

While traditional Friedel-Crafts acylations often require stoichiometric amounts of Lewis acids, which generate significant waste, catalytic versions are highly desirable. researchgate.net The use of solid acid catalysts, such as zeolites or metal oxides, can facilitate easier separation and catalyst recycling. researchgate.net For the acylation of a deactivated ring like 1,3-dichlorobenzene, highly active and robust catalysts would be necessary.

Reaction optimization plays a crucial role in improving the yield and selectivity of the synthesis. This can involve screening different catalysts, solvents, temperatures, and reaction times. For instance, in Friedel-Crafts reactions, the choice of Lewis acid and solvent can significantly influence the regioselectivity of the acylation. beilstein-journals.org The use of high-throughput screening techniques can accelerate the optimization process.

Recent advancements have also explored palladium-catalyzed cross-coupling reactions as an alternative to classical Friedel-Crafts acylation for the synthesis of aryl ketones, offering milder reaction conditions and broader functional group tolerance. chemistryviews.org

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Direct, well-established. | Often requires stoichiometric Lewis acids, harsh conditions for deactivated rings. |

| Multi-Step Condensation | Milder conditions, good for analogs. | Longer synthetic route. |

| Functional Group Transformation | Can utilize readily available starting materials. | May require multiple protection/deprotection steps, selectivity can be an issue. |

| Catalytic Protocols | Reduced waste, potential for catalyst recycling, milder conditions. | Catalyst development can be challenging, especially for deactivated substrates. |

Efficient and Scalable Synthetic Approaches (e.g., Microwave-Assisted Synthesis Adaptations)

Efficient and scalable synthesis is crucial for the practical application and further development of chemical compounds. While specific scalable syntheses for this compound are not extensively detailed in the literature, general methodologies for similar 6-aryl-4-oxohexanoic acids provide a viable synthetic blueprint. researchgate.netnih.gov A common approach involves the condensation of an appropriate aryl aldehyde, in this case, 2,4-dichlorobenzaldehyde, with levulinic acid. researchgate.netnih.gov This reaction typically yields an unsaturated intermediate, which is subsequently reduced to the final saturated oxohexanoic acid. researchgate.netnih.gov

To enhance efficiency, modern techniques such as microwave-assisted synthesis have become powerful tools in organic chemistry. psu.edu Microwave irradiation can dramatically reduce reaction times, increase product yields, and improve the purity of the final compounds compared to conventional heating methods. nih.gov This technique directly transfers energy to the reactive species, which can promote transformations that are otherwise difficult. psu.edu Although a specific protocol for the microwave-assisted synthesis of this compound is not prominently reported, the principles of microwave chemistry are broadly applicable to the condensation and cyclization reactions often used to create such molecules and their heterocyclic derivatives. psu.edunih.gov For large-scale production, adapting such syntheses into continuous flow systems is another strategy to improve scalability and safety. researchgate.net The development of practical and scalable routes often involves optimizing reaction conditions, such as solvents and catalysts, to maximize yield and minimize byproducts, as demonstrated in the synthesis of other complex chlorinated heterocyclic compounds. figshare.comfigshare.com

Synthesis of Structural Analogs and Related Scaffolds

The synthesis of structural analogs allows for the systematic exploration of structure-activity relationships. Modifications typically target three key areas of the molecule: the dichlorophenyl ring, the hexanoic acid chain, and the integration of the core structure into more complex heterocyclic systems.

Varying the substitution pattern on the phenyl ring is a common strategy to modulate the electronic and steric properties of the molecule. A versatile method for synthesizing a series of 6-aryl-4-oxohexanoic acids involves condensing different aromatic aldehydes with levulinic acid. researchgate.netnih.gov This approach allows for the introduction of a wide range of substituents on the aryl moiety. While the parent compound contains a 2,4-dichloro substitution, analogs with other halogen patterns, alkyl, alkoxy, or nitro groups can be readily prepared using the corresponding substituted benzaldehydes as starting materials. researchgate.netnih.gov

Furthermore, more complex modifications can include replacing the phenyl ring with other aromatic or heteroaromatic systems. The use of organozinc reagents, for example, allows for the coupling of various heteroaryl fragments to create diverse sulfonamide derivatives, demonstrating the feasibility of incorporating heterocyclic rings in place of the phenyl group. nih.govmit.edu Microwave-assisted Suzuki coupling reactions have also proven effective for attaching various aryl and heteroaryl boronic acids to chlorinated scaffolds, offering another powerful tool for phenyl ring modification. mdpi.com

| Aryl/Heteroaryl Group | Synthetic Precursor | General Method | Reference |

|---|---|---|---|

| Phenyl | Benzaldehyde | Condensation with levulinic acid | researchgate.netnih.gov |

| 4-Chlorophenyl | 4-Chlorobenzaldehyde | Condensation with levulinic acid | researchgate.netnih.gov |

| 4-Methoxyphenyl | 4-Methoxybenzaldehyde | Condensation with levulinic acid | researchgate.netnih.gov |

| 2-Pyridyl | 2-Bromopyridine (via organozinc) | Reaction with a chlorosulfate (B8482658) reagent | nih.govmit.edu |

| 3-Thienyl | 3-Thienylboronic acid | Palladium-mediated cross-coupling | nih.gov |

Modifications to the hexanoic acid chain can significantly alter the molecule's polarity, flexibility, and ability to interact with biological targets. One straightforward variation is the introduction of unsaturation, as seen in the 6-aryl-4-oxohex-5-enoic acid intermediates formed during the synthesis of 6-aryl-4-oxohexanoic acids. researchgate.netnih.gov

More profound changes to the chain have been demonstrated in related structures. For instance, a scaffold featuring a 6-(2,4-dichlorophenyl) group has been synthetically elaborated from a hexitol (B1215160) precursor. nih.gov Through a series of reactions including a Mitsunobu-type cyanation followed by hydrolysis and hydrogenolysis, the hexanoic acid chain was extended and modified to form a 2,6,7-trideoxy-7-C-(2,4-dichlorophenyl)-D-xylo-heptono-1,4-lactone. nih.gov In another variation, the terminal carboxylic acid was replaced with a sulfonic acid group, yielding sodium 6-(2,4-dichlorophenyl)-D-xylo-2,3,4-trihydroxy-hexanesulfonate. nih.gov The length and functionality of the linker chain are known to be critical in other classes of bioactive molecules, such as suberoylanilide hydroxamic acid (SAHA) analogs, where varying the methylene (B1212753) chain length is a key strategy in drug design. semanticscholar.org

| Chain Variation | Key Features | Synthetic Approach | Reference |

|---|---|---|---|

| 6-Aryl-4-oxohex-5-enoic acid | Alkene (unsaturation) in the chain | Condensation of aldehyde and levulinic acid | researchgate.netnih.gov |

| Heptono-1,4-lactone | Chain extension to seven carbons; lactone ring | Wittig reaction, hydrogenation, cyanation, hydrolysis | nih.gov |

| Hexanesulfonic acid | Carboxylic acid replaced by sulfonic acid | Mesylation, thiobenzoate conversion, oxidation | nih.gov |

| Variable length alkyl chains | Altering the number of methylene units in the linker | Stepwise chain construction (e.g., using adipic acid monomethyl ester) | semanticscholar.org |

The keto-acid functionality of this compound serves as a versatile precursor for the synthesis of various heterocyclic systems. The ketone and carboxylic acid groups can participate in cyclization reactions with appropriate binucleophiles. A common strategy involves the reaction of a γ-keto acid with hydrazine (B178648) derivatives to form pyridazinones. For example, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid, a related keto-acid, reacts with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) to yield the corresponding 4,5-dihydropyridazin-3(2H)-one derivatives. mdpi.com This reaction demonstrates a reliable pathway for converting the open-chain keto-acid into a six-membered heterocyclic ring. mdpi.com

This core structure can be further elaborated. The resulting pyridazinone can be treated with reagents like phosphorus pentasulfide to create the corresponding pyridazine-thione. mdpi.com Other synthetic routes starting from dichlorobenzene precursors have been used to construct complex heterocyclic systems, such as dibenzo[b,e] psu.edunih.govdioxin, by reacting with dinucleophiles like catechol. researchgate.net The synthesis of pyrimidine (B1678525) derivatives can also be achieved through the cyclization of chalcone-like precursors with guanidine, a transformation relevant to keto-acid scaffolds. benthamscience.com These examples highlight the utility of the dichlorophenyl oxo-alkanoic acid framework as a building block for accessing a wide array of heterocyclic structures.

| Heterocyclic System | Key Precursor | Reaction Type | Reference |

|---|---|---|---|

| Dihydropyridazinone | γ-Keto acid | Condensation with hydrazine | mdpi.com |

| Pyridazine-thione | Pyridazinone | Thionation with P₂S₅ | mdpi.com |

| Dibenzo[b,e] psu.edunih.govdioxin | o-Dichlorobenzene complex | Nucleophilic substitution with catechol | researchgate.net |

| Pyrimidine | Chalcone (derived from keto-acid) | Cyclization with guanidine | benthamscience.com |

| Triazolo-thiadiazine | 2,6-Dichlorobenzaldehyde | Multi-step sequence involving Schiff base formation | zsmu.edu.ua |

Chemical Reactivity and Mechanistic Investigations

Characterization of Fundamental Reactions

The reactivity of 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid is a composite of the reactions characteristic of its constituent functional groups. The presence of both a ketone and a carboxylic acid on the same aliphatic chain, coupled with an electron-withdrawing dichlorophenyl group, presents a unique chemical profile.

While specific oxidation studies on this compound are not extensively documented, the oxidation of related oxo-acids can provide insights. For instance, the oxidation of 6-oxohexanoic acid can be catalyzed to yield adipic acid. researchgate.net In the case of this compound, the primary sites for oxidation are the aliphatic chain and potentially the aromatic ring under harsh conditions.

Oxidation of the aliphatic chain could lead to cleavage of C-C bonds, resulting in the formation of dicarboxylic acids and other smaller fragments. The dichlorophenyl group is generally resistant to oxidation due to the deactivating effect of the chlorine atoms. However, strong oxidizing agents could potentially lead to the formation of phenolic derivatives or ring-opening products, although such reactions would require forcing conditions.

Table 1: Plausible Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

| Strong Oxidants (e.g., KMnO4, H2CrO4) | 2,4-Dichlorobenzoic acid, Glutaric acid, Succinic acid | Vigorous (e.g., heat) |

| Ozonolysis | 2,4-Dichlorobenzoyl derivative of a shorter dicarboxylic acid | Mild |

The carbonyl group of the ketone is susceptible to reduction to a secondary alcohol, yielding 6-(2,4-Dichlorophenyl)-6-hydroxyhexanoic acid. This transformation can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). chemguide.co.uklibretexts.orglibretexts.orgwikipedia.org Given that NaBH4 is a milder reducing agent, it would selectively reduce the ketone without affecting the carboxylic acid. wikipedia.org In contrast, the more powerful LiAlH4 would likely reduce both the ketone and the carboxylic acid to the corresponding diol. libretexts.orglibretexts.org

Catalytic hydrogenation is another potential method for the reduction of the carbonyl group. For a related class of compounds, 6-aryl-4-oxohexanoic acids, the carbonyl group has been reduced using hydrogen gas with a palladium on carbon (Pd/C) catalyst. nih.govresearchgate.net This method could also be applicable to this compound.

Table 2: Expected Products from the Reduction of the Carbonyl Moiety

| Reducing Agent | Expected Product | Selectivity |

| Sodium Borohydride (NaBH4) | 6-(2,4-Dichlorophenyl)-6-hydroxyhexanoic acid | High for ketone over carboxylic acid |

| Lithium Aluminum Hydride (LiAlH4) | 6-(2,4-Dichlorophenyl)hexane-1,6-diol | Reduces both ketone and carboxylic acid |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | 6-(2,4-Dichlorophenyl)-6-hydroxyhexanoic acid | Dependent on reaction conditions |

Note: This table is based on the known reactivity of similar functional groups, as direct experimental results for this compound are not available.

The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophilic attack. This can lead to a variety of addition reactions. For instance, reaction with Grignard reagents or organolithium compounds could be used to introduce new carbon-carbon bonds at this position. The carboxylic acid group can also undergo nucleophilic acyl substitution to form esters, amides, or acid chlorides.

The 2,4-dichlorophenyl group influences the electrophilic aromatic substitution reactions. The chlorine atoms are deactivating and ortho-, para-directing. libretexts.org However, the presence of two chlorine atoms and the bulky acyl chain may sterically hinder some substitution patterns. The carbonyl group is a meta-directing deactivator, further complicating the regioselectivity of electrophilic aromatic substitution on the phenyl ring. youtube.com

Studies on Reaction Mechanisms and Intermediates

Understanding the mechanisms of reactions involving this compound is crucial for predicting its behavior and designing synthetic pathways. This includes the study of its fragmentation in the gas phase and theoretical modeling of its reaction pathways.

In mass spectrometry, this compound would be expected to undergo characteristic fragmentation patterns. The molecular ion peak would be influenced by the isotopic abundance of chlorine. Common fragmentation pathways for ketones include alpha-cleavage, where the bond adjacent to the carbonyl group is broken. For this molecule, this would lead to the formation of a 2,4-dichlorobenzoyl cation or a fragment corresponding to the loss of the 2,4-dichlorophenyl group.

Carboxylic acids also have typical fragmentation patterns, often involving the loss of water (M-18) or the carboxyl group (M-45). libretexts.org The McLafferty rearrangement is another possible fragmentation pathway for the aliphatic chain.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| M-18 | Ion resulting from loss of H2O | Dehydration from carboxylic acid |

| M-45 | Ion resulting from loss of COOH | Loss of the carboxyl group |

| 173/175/177 | [C7H3Cl2O]+ | Alpha-cleavage at the carbonyl group |

| 139/141 | [C6H3Cl2]+ | Loss of CO from the benzoyl cation |

Note: The m/z values for chlorine-containing fragments will show characteristic isotopic patterns. This table is predictive and based on general fragmentation rules for ketones and carboxylic acids.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of this compound. Such calculations can be used to model the geometries of reactants, transition states, and products, as well as to calculate the activation energies for various reaction pathways. unesp.brmdpi.commdpi.comnih.gov

For fragmentation pathways in mass spectrometry, DFT can be used to calculate the relative energies of different fragment ions and the transition states leading to their formation. mdpi.com This can help to rationalize the observed fragmentation patterns and to distinguish between different possible fragmentation mechanisms. For instance, DFT calculations have been used to investigate the nucleophilic reactivity of other dichlorophenyl compounds by analyzing their electronic properties. mdpi.com Similar studies on this compound could elucidate the most likely sites for nucleophilic and electrophilic attack and predict the regioselectivity of its reactions.

Intramolecular Interactions Governing Reactivity

The chemical reactivity of this compound is significantly influenced by a variety of intramolecular interactions. These non-covalent forces dictate the molecule's preferred conformation in different environments, which in turn affects the accessibility of its reactive centers. The key intramolecular interactions at play include hydrogen bonding, steric effects, and dipole-dipole interactions, all of which are modulated by the conformational flexibility of the hexanoic acid chain.

The structure of this compound features two primary functional groups: a carboxylic acid and a dichlorophenyl ketone. The spatial arrangement of these groups is not fixed, owing to the rotational freedom of the single bonds within the aliphatic chain. This flexibility allows the molecule to adopt various conformations, some of which may be stabilized by favorable intramolecular interactions.

One of the most significant potential intramolecular interactions is the formation of a hydrogen bond between the carboxylic acid proton and the carbonyl oxygen of the ketone. For such an interaction to occur, the hexanoic acid chain must fold back on itself to bring these two groups into proximity. This would result in a cyclic or pseudo-cyclic conformation. While intermolecular hydrogen bonding to form dimers is common for carboxylic acids, the possibility of intramolecular hydrogen bonding in keto-carboxylic acids also exists, though it is generally less frequent. rutgers.edurutgers.edu The formation of this internal hydrogen bond can influence the acidity of the carboxylic acid and the nucleophilicity of the carbonyl oxygen.

The conformational landscape of the molecule is also shaped by steric and electronic effects originating from the 2,4-dichlorophenyl group. The chlorine atoms at the ortho and para positions of the phenyl ring are electron-withdrawing and create steric hindrance. This can influence the orientation of the phenyl ring relative to the ketone and the rest of the aliphatic chain. The considerable conformational flexibility in molecules containing a dichlorophenyl group linked to an aliphatic chain has been noted in related structures. mdpi.com

Furthermore, the relative orientation of the carboxylic acid group itself is a critical factor. Carboxylic acids can exist in syn and anti conformations with respect to the orientation of the hydroxyl proton and the carbonyl oxygen. nih.govic.ac.uk The syn conformation is generally more stable, but the energy barrier for rotation to the anti conformation is not prohibitively high. nih.gov The specific conformation adopted can be influenced by the surrounding solvent environment and other intramolecular forces.

The interplay of these intramolecular forces has a direct impact on the molecule's reactivity. For instance, intramolecular general base catalysis can occur in the enolization of the ketone, a key step in many of its reactions. In such a mechanism, the carboxylate group can act as a proton acceptor, facilitating the formation of the enol or enolate. The efficiency of this intramolecular catalysis is highly dependent on the length of the carbon chain connecting the acidic and ketonic functionalities, with a six-atom ring in the transition state often being the most favorable. rsc.org

The table below summarizes the key potential intramolecular interactions in this compound and their likely consequences for the molecule's reactivity.

| Interaction Type | Involved Groups | Potential Consequence on Reactivity |

| Intramolecular Hydrogen Bond | Carboxylic acid (-COOH) and Ketone (-C=O) | Stabilization of a folded conformation; alters acidity of the carboxylic acid and nucleophilicity of the ketone. |

| Steric Hindrance | 2,4-Dichlorophenyl group and hexanoic acid chain | Influences the rotational barrier around the C-C bond connecting the phenyl ring and the ketone; affects the accessibility of the ketone for nucleophilic attack. |

| Dipole-Dipole Interactions | Carbonyl group (C=O) and C-Cl bonds | Influences the overall molecular dipole moment and conformational preferences. |

| Conformational Isomerism | Carboxylic acid group (syn vs. anti) | Affects the ability to participate in intra- or intermolecular hydrogen bonding, thereby influencing reaction pathways. |

| Through-Space Interactions | Chlorine atoms and the hexanoic acid chain | Can lead to weak, non-covalent interactions that stabilize certain conformations and potentially influence the reactivity of the aliphatic chain. nih.gov |

Detailed research findings on the specific conformational preferences and the exact energetic contributions of these interactions for this compound are not extensively documented in the public domain. However, based on the principles of physical organic chemistry and studies of analogous compounds, it is clear that the molecule's reactivity is governed by a delicate balance of these intramolecular forces. Computational modeling, such as Density Functional Theory (DFT) calculations, could provide more quantitative insights into the relative energies of different conformers and the transition states for its various reactions. Such studies have been employed to understand dissociation pathways in substituted phenyl ketones, highlighting the importance of substituent effects on molecular geometry and reactivity. nih.gov

Biological Activities and Mechanistic Insights in Academic Research

Role as Molecular Probes in Biochemical Pathways

A review of published scientific literature reveals a lack of studies investigating the use of 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid as a molecular probe. While structurally related compounds may be utilized in such a capacity to investigate biochemical pathways, specific research detailing this application for this compound is not currently available.

Investigational Pharmacological Activities in vitro

The following sections detail the extent of research into the pharmacological activities of this compound.

There is limited specific information in peer-reviewed literature regarding the effects of this compound on eicosanoid biosynthesis. Studies on structurally similar compounds, such as certain 6-aryl-4-oxohexanoic acids, have been conducted to evaluate their potential as non-steroidal anti-inflammatory drugs (NSAIDs) by examining their impact on arachidonic acid metabolism. nih.govresearchgate.net However, direct data on the inhibitory profile of this compound against key enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) is not detailed in the available research.

Currently, there is a notable absence of published academic research specifically detailing the cytotoxic effects and potential anticancer mechanisms of this compound on any cancer cell lines. Investigations into other compounds containing a dichlorophenyl group have been performed, but these are structurally distinct and their findings cannot be directly attributed to this compound.

Specific studies evaluating the antimicrobial activity of this compound against bacterial or fungal strains are not found in the existing scientific literature. While the broader class of chlorinated organic acids has been a subject of antimicrobial research, dedicated investigations into this particular compound's efficacy have not been reported.

A comprehensive search of academic and research databases does not yield any studies on the enzyme inhibition profile of this compound. Specifically, there is no available data on its activity as an inhibitor of HMG-CoA (hydroxymethylglutaryl-coenzyme A) reductase or Beta-secretase 1 (BACE-1), which are important targets in therapies for hypercholesterolemia and Alzheimer's disease, respectively.

There is no specific research available that investigates the influence of this compound on cellular signaling pathways. Studies concerning its effect on the production of nitric oxide (NO), the release of inflammatory cytokines such as interleukins or tumor necrosis factor-alpha (TNF-α), or the activation of key transcription factors like NF-κB have not been reported in the scientific literature.

Structure-Activity Relationships (SAR) in Biological Contexts

The structure-activity relationship (SAR) for this compound and its analogs is a critical area of academic research, aiming to delineate how specific structural modifications influence their biological activities. While direct and extensive SAR studies on this compound are not widely published, valuable insights can be drawn from research on structurally related compounds, particularly 6-aryl-4-oxohexanoic acids, which have been investigated for their anti-inflammatory properties. These studies provide a foundational understanding of the key structural motifs required for biological activity.

Detailed Research Findings

Research into a series of 6-aryl-4-oxohexanoic acids has shed light on the importance of the aryl moiety and the hexanoic acid chain in conferring anti-inflammatory effects. These compounds are structurally similar to this compound, with the primary difference being the position of the oxo group on the hexanoic acid chain (position 4 versus position 6). Despite this difference, the general principles of how substitutions on the aromatic ring affect activity can provide valuable predictive insights.

A study by Abouzid et al. focused on the synthesis and biological evaluation of a series of 6-aryl-4-oxohexanoic acids and their unsaturated precursors, 6-aryl-4-oxohex-5-enoic acids, as potential anti-inflammatory agents. nih.govresearchgate.net The researchers evaluated the compounds for their in vitro effects on arachidonic acid metabolism and their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.govresearchgate.net

Influence of Aryl Substituents:

The nature and position of substituents on the phenyl ring were found to play a significant role in the anti-inflammatory activity of these compounds. The table below summarizes the findings for a selection of the synthesized 6-aryl-4-oxohex-5-enoic acid derivatives.

| Compound | Aryl Substituent (R) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) |

|---|---|---|

| IIa | H | Data not provided |

| IIb | 4-Cl | 38% |

| IIc | 4-F | 42% |

| IId | 4-OCH₃ | 35% |

| IIe | 3,4-(OCH₃)₂ | 55% |

| IIf | 3,4,5-(OCH₃)₃ | 45% |

From these results, it is evident that the introduction of substituents on the phenyl ring generally enhances anti-inflammatory activity compared to the unsubstituted parent compound. Notably, compound IIe , with 3,4-dimethoxy substitution, exhibited the highest in vivo activity, even greater than the reference drug fenbufen at the same dose. nih.govresearchgate.net This suggests that electron-donating groups at the meta and para positions of the phenyl ring are favorable for activity. The 4-fluoro (IIc ) and 4-chloro (IIb ) substituted compounds also demonstrated considerable anti-inflammatory effects. nih.govresearchgate.net

Impact of Saturation in the Hexanoic Acid Chain:

The study also investigated the effect of saturating the double bond in the hexanoic acid chain. The saturated analogues, 6-aryl-4-oxohexanoic acids, were synthesized and evaluated.

| Compound | Aryl Substituent (R) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) |

|---|---|---|

| IIIa | H | Data not provided |

| IIIb | 4-Cl | 33% |

| IIIc | 4-F | 36% |

| IIId | 4-OCH₃ | 28% |

In Vitro Mechanistic Insights:

In vitro studies on the effects of these compounds on arachidonic acid metabolism revealed that they did not significantly inhibit the 5-lipoxygenase (5-LOX) or 12-lipoxygenase (12-LOX) pathways at the tested concentrations. nih.govresearchgate.net However, some of the unsaturated derivatives showed moderate inhibitory activity against cyclooxygenase-1 (COX-1). This suggests that the anti-inflammatory effects of this class of compounds may be, at least in part, mediated through the inhibition of the COX pathway, similar to many non-steroidal anti-inflammatory drugs (NSAIDs).

Based on these findings for the 6-aryl-4-oxohexanoic acid series, it can be hypothesized that for this compound, the presence of two chlorine atoms on the phenyl ring is a key determinant of its biological activity profile. Halogen atoms, being electron-withdrawing and lipophilic, can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. The specific 2,4-disubstitution pattern would create a distinct electronic and steric profile on the aromatic ring, which would be crucial for its binding to target proteins. Further research directly investigating the SAR of 6-aryl-6-oxohexanoic acids, including variations in the halogenation pattern on the phenyl ring and modifications to the hexanoic acid backbone, is necessary to fully elucidate the structural requirements for optimal biological activity of this specific compound.

Applications in Advanced Materials Science Research

Development of Tailored Materials with Enhanced Properties

There is currently no available research demonstrating the use of 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid in the development of tailored materials with enhanced properties. The potential for this compound to act as a building block for polymers with specific thermal, mechanical, or optical characteristics has not been described in peer-reviewed literature.

Functionalization for Specific Material Applications

Similarly, the functionalization of existing materials with this compound to impart specific surface properties or functionalities is not documented. Research into its application for modifying surfaces of nanoparticles, films, or bulk materials to achieve desired outcomes such as hydrophobicity, biocompatibility, or chemical resistance is absent from the current body of scientific literature.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through ¹H and ¹³C NMR, a detailed map of the carbon-hydrogen framework of 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid can be constructed.

¹H NMR Spectroscopy The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted chemical shifts (δ) for this compound are influenced by the electron-withdrawing effects of the chlorine atoms, the ketone, and the carboxylic acid group. Protons on the dichlorophenyl ring will appear in the aromatic region (typically 7.0-8.0 ppm), with their specific shifts and splitting patterns dictated by their positions relative to the chlorine atoms and the acyl group. The aliphatic protons of the hexanoic acid chain will appear further upfield. The methylene (B1212753) group adjacent to the ketone (α-CH₂) is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the carbonyl group. The methylene group adjacent to the carboxylic acid (α'-CH₂) will also be shifted downfield. The broad singlet for the carboxylic acid proton is typically observed far downfield (10-13 ppm).

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbons of the ketone and carboxylic acid are highly deshielded and appear significantly downfield (typically >170 ppm). The aromatic carbons show distinct signals in the 120-140 ppm range, with carbons directly bonded to chlorine atoms exhibiting shifts influenced by the halogen's electronegativity. The aliphatic carbons of the hexanoic acid chain will resonate in the upfield region (20-40 ppm).

Detailed analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm the connectivity between protons and carbons, solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are estimates and can vary based on solvent and experimental conditions.)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high precision. For this compound (C₁₂H₁₂Cl₂O₃), HRMS can confirm the molecular formula by matching the experimentally measured accurate mass to the theoretically calculated mass.

The calculated monoisotopic mass of C₁₂H₁₂Cl₂O₃ is 274.0112 g/mol . An HRMS measurement providing a mass-to-charge ratio (m/z) value within a few parts per million (ppm) of this calculated value would serve as strong evidence for the compound's elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the ketone is a common fragmentation pathway for ketones. This would lead to the formation of characteristic acylium ions. libretexts.org

McLafferty rearrangement: If sterically possible, this rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Loss of small molecules: Fragmentation often involves the loss of stable neutral molecules such as water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group. libretexts.org

Aromatic ring fragmentation: The dichlorophenyl group would produce a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), and its fragmentation would yield ions corresponding to the dichlorobenzoyl cation.

Table 2: Predicted HRMS Data and Major Fragments for this compound

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy In the FTIR spectrum of this compound, several key absorption bands are expected. A very broad peak from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. youtube.com Two distinct carbonyl (C=O) stretching peaks will also be present: one for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the aryl ketone, usually found at a slightly lower wavenumber, around 1680-1700 cm⁻¹. youtube.com Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region, while C-H stretching from the aromatic ring and the aliphatic chain will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Cl bonds will show characteristic absorptions in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy Raman spectroscopy provides complementary information. The C=O stretching vibrations are also visible in the Raman spectrum. Aromatic ring vibrations, particularly the ring-breathing modes, often give strong and sharp signals, which are useful for identifying substituted benzene (B151609) rings. nih.gov The symmetric C-Cl stretching vibrations can also be observed. Unlike in IR spectroscopy, the O-H stretch of the carboxylic acid is typically a weak feature in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

Chromatographic Separation Techniques (e.g., HPLC, TLC) for Purity and Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of this compound. ekb.eg A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (often with a low pH, such as 0.1% formic or phosphoric acid, to keep the carboxylic acid protonated) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the dichlorophenyl chromophore will absorb strongly in the UV region (around 210-254 nm). The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

Thin-Layer Chromatography (TLC) TLC is a rapid and cost-effective technique for monitoring reaction progress and assessing sample purity. scialert.net For this compound, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The inclusion of a small amount of acetic or formic acid in the eluent is often necessary to ensure good spot shape and prevent tailing of the acidic compound. Visualization of the spot can be achieved under UV light (254 nm) due to the aromatic ring or by staining with a suitable reagent, such as potassium permanganate (B83412) or a pH indicator like bromocresol green. scialert.net The retention factor (Rf) value is a key parameter for identification.

Table 4: Typical Chromatographic Conditions for Analysis

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule. For 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid, these calculations would typically be performed using a basis set like 6-311++G(d,p) to yield optimized molecular geometry and electronic properties.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are powerful computational tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. This process involves generating a 3D model of the compound and "docking" it into the binding site of a receptor to predict its binding affinity and orientation.

The primary goal of molecular docking is to identify the most stable binding conformation, which is often quantified by a docking score or binding energy (e.g., in kcal/mol). These studies can reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the ligand-receptor binding. For example, the carboxylic acid group of the hexanoic acid chain would be a likely candidate for forming hydrogen bonds with amino acid residues in a protein's active site.

Reaction Pathway and Transition State Analysis

Theoretical chemistry can be employed to map out potential reaction pathways for the synthesis or degradation of this compound. By calculating the potential energy surface of a reaction, chemists can identify the most energetically favorable route from reactants to products.

This analysis involves locating and characterizing the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in its kinetics. Techniques like the P-graph attainable region technique can be used to systematically explore and optimize reaction pathways for chemical syntheses.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, this would include:

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. For example, the calculations would predict the characteristic vibrational frequencies for the C=O bond in the keto group and the O-H and C=O bonds in the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and are highly dependent on the electronic environment of each nucleus. These predicted shifts are invaluable for interpreting experimental NMR spectra.

The table below illustrates the type of data that would be generated from such predictive studies.

| Spectroscopic Technique | Predicted Parameter | Functional Group |

| Infrared (IR) | Vibrational Frequency (cm⁻¹) | C=O (Ketone) |

| C=O (Carboxylic Acid) | ||

| O-H (Carboxylic Acid) | ||

| ¹H NMR | Chemical Shift (ppm) | Protons on the dichlorophenyl ring |

| Protons on the hexanoic acid chain | ||

| ¹³C NMR | Chemical Shift (ppm) | Carbonyl carbons |

| Carbons in the dichlorophenyl ring | ||

| Carbons in the hexanoic acid chain |

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Approaches and Catalyst Development

The synthesis of 6-aryl-6-oxohexanoic acids, including the dichlorophenyl variant, traditionally relies on established methods such as Friedel-Crafts acylation. nih.govchemistryjournals.net This reaction typically involves the acylation of an aromatic compound like 1,3-dichlorobenzene (B1664543) with an acylating agent such as adipic anhydride (B1165640) or adipoyl chloride in the presence of a Lewis acid catalyst. nih.gov However, future research is likely to focus on developing more efficient, sustainable, and selective synthetic routes.

One promising avenue is the exploration of novel catalytic systems that can overcome the limitations of traditional Friedel-Crafts chemistry, such as the need for stoichiometric amounts of catalysts and the generation of corrosive waste. chemistryjournals.net The use of solid acid catalysts, metal triflates, or ionic liquids could offer greener alternatives. chemistryjournals.net For instance, hafnium(IV) triflate in combination with trifluoromethanesulfonic acid has been shown to effectively catalyze the Friedel-Crafts acylation of unactivated benzenes. chemistryjournals.net

Another area of development could be the catalytic hydrogenation of unsaturated precursors. A potential route could involve the condensation of 2,4-dichlorobenzaldehyde (B42875) with levulinic acid to form a 6-aryl-4-oxohex-5-enoic acid intermediate, followed by selective catalytic hydrogenation of the carbon-carbon double bond. researchgate.netnih.gov The development of highly selective hydrogenation catalysts, such as specific palladium-on-carbon (Pd/C) formulations, would be crucial to avoid the reduction of the ketone functionality. tcichemicals.commdpi.com

Discovery of New Chemical Transformations and Rearrangements

The bifunctional nature of 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid, possessing both a ketone and a carboxylic acid, opens up possibilities for a variety of chemical transformations and rearrangements that remain largely unexplored for this specific molecule.

Future research could investigate intramolecular cyclization reactions. Depending on the reaction conditions, the carboxylic acid moiety could potentially react with the ketone or the aromatic ring to form novel heterocyclic or polycyclic structures. For instance, acid-catalyzed intramolecular acylation could lead to the formation of a six- or seven-membered ring fused to the dichlorophenyl group.

Furthermore, the exploration of rearrangement reactions, common in keto-acid chemistry, could yield interesting molecular scaffolds. While not specifically reported for this compound, reactions such as the Schmidt reaction on the ketone or various oxidative rearrangements could be investigated. The development of new catalytic systems could enable transformations that are currently not feasible.

Rational Design of Biologically Active Scaffolds

The 6-oxo-6-phenylhexanoic acid core is a recognized scaffold in medicinal chemistry. For example, derivatives of 6-oxo-4-phenyl-hexanoic acid have been identified as inverse agonists of the RORγt nuclear receptor, a target for autoimmune diseases. researchgate.net This suggests that the this compound backbone could serve as a valuable starting point for the rational design of new therapeutic agents.

The dichlorophenyl group is a common substituent in bioactive molecules and can influence properties such as lipophilicity and metabolic stability. By modifying the carboxylic acid chain or the aromatic ring of this compound, libraries of new compounds can be generated. These compounds could be screened for a variety of biological activities. For instance, related 6-aryl-4-oxohexanoic acids have been investigated for their anti-inflammatory properties. researchgate.netnih.gov

Pharmacophore modeling and virtual screening are powerful tools in this endeavor. nih.govnih.gov By identifying the key structural features required for interaction with a biological target, new derivatives of this compound with enhanced potency and selectivity can be designed and synthesized.

Advanced Mechanistic Elucidations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. While the general mechanism of the Friedel-Crafts acylation is well-established, detailed mechanistic studies for the specific synthesis of this compound are lacking. nih.gov

Future research could employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational methods like Density Functional Theory (DFT) calculations, to elucidate the transition states and reaction pathways. ruhr-uni-bochum.de This would provide valuable insights into the role of the catalyst, the solvent, and the substituents on the aromatic ring.

Mechanistic investigations into any newly discovered cyclization or rearrangement reactions would also be of significant interest. Understanding the factors that control the regioselectivity and stereoselectivity of these transformations is key to harnessing their full synthetic potential.

Integration with Systems Biology and Cheminformatics Approaches

The fields of systems biology and cheminformatics offer powerful tools for predicting the properties and potential biological effects of chemical compounds. For a molecule like this compound, where experimental data may be limited, these in silico approaches can provide valuable guidance for future research.

Cheminformatics tools can be used to predict a range of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.netsemanticscholar.orgnih.govnih.govresearchgate.net These predictions can help in the early stages of drug design to identify potential liabilities and to prioritize compounds for synthesis and testing. Quantitative Structure-Activity Relationship (QSAR) studies on a series of derivatives could further refine these predictions and establish relationships between molecular structure and biological activity. nih.govmdpi.commdpi.com

Systems biology approaches can be used to predict the potential biological pathways that might be affected by this compound and its derivatives. nih.gov By analyzing the interactions of structurally similar compounds with known biological targets, it may be possible to generate hypotheses about the mechanism of action of these new molecules. nih.gov For example, understanding the metabolic pathways of other dichlorinated aromatic compounds could provide insights into the potential biotransformation of the target molecule. nih.gov

Q & A

Basic: What are the optimal synthetic routes for 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid?

Methodological Answer:

The synthesis typically involves condensation of 2,4-dichlorobenzaldehyde with a ketone precursor (e.g., levulinic acid derivatives) followed by oxidation or cyclization. Key steps include:

- Catalysts : Palladium (e.g., Pd/C) or copper-based catalysts for coupling reactions.

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene for improved reaction kinetics.

- Workup : Acidic or basic aqueous extraction to isolate the carboxylic acid moiety.

For example, analogous syntheses of chlorophenyl-oxohexanoic acid derivatives employ reflux conditions (80–120°C) with yields ranging from 45% to 72% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Basic: How is the compound structurally characterized to confirm purity and identity?

Methodological Answer:

A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions (e.g., 2,4-dichlorophenyl protons at δ 7.2–7.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 287.0 for CHClO).

- X-ray Crystallography : For definitive stereochemical confirmation if crystalline derivatives are synthesized .

Advanced: How can researchers resolve contradictory biological activity data across studies?

Methodological Answer:

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or compound concentrations. Standardize protocols using guidelines like the NIH’s Assay Guidance Manual.

- Metabolite Interference : Assess stability in biological matrices (e.g., plasma) via LC-MS to identify degradation products that may alter activity .

- Synergy Studies : In combination therapies (e.g., with Alpelisib), use Chou-Talalay synergy assays to quantify additive vs. synergistic effects .

Advanced: What strategies enhance the compound’s stability in aqueous formulations?

Methodological Answer:

- pH Adjustment : Maintain pH 6–8 to minimize hydrolysis of the oxohexanoic acid moiety.

- Lyophilization : Formulate as a lyophilized powder to reduce aqueous degradation (storage at -20°C in inert atmospheres).

- Derivatization : Convert to sodium salts (e.g., as in D-xylo-Hexitol derivatives) to improve solubility and stability .

Advanced: What is the mechanistic role of this compound in combination therapies targeting kinase pathways?

Methodological Answer:

In patented combinations (e.g., with Alpelisib, a PI3Kα inhibitor), the compound may act as a modulator of downstream metabolic pathways. Mechanistic studies should include:

- Kinase Profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- Metabolomics : LC-MS-based flux analysis to track changes in glycolysis or lipid metabolism in treated cell lines .

Advanced: How can acidolysis or hydrolysis be utilized to study its degradation pathways?

Methodological Answer:

- Acidolysis : Treat with concentrated HCl (1–3 M) at 60°C to simulate gastric degradation, followed by LC-MS to identify breakdown products (e.g., dichlorobenzoic acid derivatives) .

- Enzymatic Hydrolysis : Use esterases or lipases to mimic in vivo metabolism and quantify hydrolytic stability.

Advanced: What computational methods predict its pharmacokinetic properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。